molecular formula C12H18O2 B8420042 4-(Benzyloxy)pentan-1-ol

4-(Benzyloxy)pentan-1-ol

Cat. No.: B8420042
M. Wt: 194.27 g/mol
InChI Key: FHGCEXHUJYMHOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Benzyloxy)pentan-1-ol is a secondary alcohol featuring a benzyl ether group at the fourth carbon of a pentanol chain. Its structure combines a hydrophobic benzyl moiety with a hydroxyl group, making it a versatile intermediate in organic synthesis, particularly for protecting alcohols or constructing complex molecules.

Properties

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

4-phenylmethoxypentan-1-ol

InChI

InChI=1S/C12H18O2/c1-11(6-5-9-13)14-10-12-7-3-2-4-8-12/h2-4,7-8,11,13H,5-6,9-10H2,1H3

InChI Key

FHGCEXHUJYMHOT-UHFFFAOYSA-N

Canonical SMILES

CC(CCCO)OCC1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Challenges

  • Impurity Control : The formation of 1-(4-(benzyloxy)-3-methoxyphenyl)pentan-1-ol as a byproduct underscores the need for rigorous reaction optimization to minimize steric and electronic side reactions .
  • Scalability : High-yield esterifications (e.g., 97% for trifluoromethyl benzoate) suggest scalability for industrial applications .
  • Analytical Methods: Stability-indicating UPLC methods, as applied to benzylated pharmaceuticals, are critical for quality control of benzyloxy-pentanol derivatives .

Preparation Methods

Regioselective Benzylation of 1,5-Pentanediol

The most widely reported method involves monobenzylation of 1,5-pentanediol using benzyl bromide and silver(I) oxide (Ag₂O) in dichloromethane (DCM).

Procedure :

  • Reagents :

    • 1,5-Pentanediol (17) (120 mmol)

    • Benzyl bromide (132 mmol, 1.1 eq per hydroxyl)

    • Ag₂O (180 mmol, 1.5 eq)

    • DCM (solvent)

  • Steps :

    • Combine 1,5-pentanediol and Ag₂O in DCM.

    • Add benzyl bromide dropwise under nitrogen.

    • Stir at room temperature for 4 hours.

    • Filter to remove Ag salts, concentrate, and purify via flash chromatography (hexane/ethyl acetate = 4:1).

Yield : 84%.

Mechanistic Insight :
Ag₂O acts as both a base and catalyst, deprotonating the hydroxyl group to enhance nucleophilicity. The reaction favors mono-benzylation due to steric hindrance after the first substitution.

Alternative Benzylation Strategies

While less common, tosylation-benzylation sequences have been explored for improved regiocontrol:

  • Monotosylation :

    • Treat 1,5-pentanediol with tosyl chloride (0.5 eq) in DCM with triethylamine.

    • Isolate 5-hydroxypentyl tosylate (19).

  • Benzylation :

    • React 19 with benzyl alcohol under SN2 conditions (NaH, DMF).

Limitations :

  • Lower overall yield (61–71%) compared to direct Ag₂O-mediated benzylation.

  • Requires additional purification steps.

Experimental Optimization

Solvent and Base Selection

ParameterOptimal ChoiceEffect on Yield
Solvent DichloromethaneMaximizes solubility of Ag₂O and benzyl bromide.
Base Ag₂OSuperior to NaH or K₂CO₃ in minimizing dialkylation.
Temperature 20–25°CHigher temperatures risk over-alkylation.

Scalability Considerations

  • Batch Size : Successfully demonstrated at 120 mmol scale.

  • Purification : Flash chromatography (petroleum ether/ethyl acetate) efficiently separates mono- and di-benzylated byproducts.

Analytical Characterization

Spectroscopic Data

TechniqueKey Signals (δ, ppm)
¹H NMR (CDCl₃)7.35–7.25 (m, 5H, Ar–H), 4.50 (s, 2H, OCH₂Ph), 3.57 (t, J = 6.5 Hz, 2H, HOCH₂), 1.70–1.55 (m, 4H, CH₂).
¹³C NMR 138.4 (Cq, Ar), 128.6–127.7 (Ar–CH), 72.1 (OCH₂Ph), 62.3 (HOCH₂).
IR 3360 cm⁻¹ (O–H), 1105 cm⁻¹ (C–O–C).

Applications in Synthesis

Intermediate for Lipophilic Iminosugars

4-(Benzyloxy)pentan-1-ol is oxidized to 5-(benzyloxy)pentanal, a precursor in reductive aminations for glycosidase inhibitors.

Example :

  • Oxidation : TEMPO/NaClO₂ converts the alcohol to an aldehyde (89% yield).

  • Reductive Amination : React with 1-deoxynojirimycin to form lipophilic iminosugars targeting glucosylceramide metabolism.

Protecting Group Strategies

The benzyl group is selectively removed via hydrogenolysis (Pd/C, H₂) to regenerate the diol, enabling sequential functionalization .

Q & A

Q. Key Optimization Factors :

  • Temperature control (e.g., -78°C for lithiation suppresses side reactions).
  • Solvent choice (polar aprotic solvents like THF enhance reaction efficiency).
  • Catalyst use (e.g., 4-DMAP in esterification improves acyl transfer ).

What spectroscopic methods are used to characterize this compound, and what are the key spectral features?

Q. Basic Research Focus

  • 1H NMR : Peaks at δ ~7.3 ppm (benzyl aromatic protons), δ ~4.5 ppm (-OCH₂- group), and δ ~1.4–3.6 ppm (pentanol chain protons) confirm the structure .
  • 13C NMR : Signals at δ 128–138 ppm (benzyl carbons) and δ ~70–80 ppm (oxygen-bearing carbons) validate connectivity .
  • HRMS : A molecular ion peak ([M+H]⁺) at m/z 195.1 (C₁₂H₁₈O₂) ensures molecular weight confirmation .

Q. Advanced Research Focus

  • Reagent Selection : Prefer n-BuLi over Grignard reagents to reduce side reactions (e.g., alkylation of aldehydes) and improve yield consistency .
  • Temperature Control : Maintain -78°C during lithiation to favor kinetic over thermodynamic pathways.
  • Purification Strategies : Use silica gel chromatography to separate impurities, as demonstrated in esterification reactions achieving 97% purity .

What are the challenges in functionalizing this compound for natural product synthesis?

Q. Advanced Research Focus

  • Steric Hindrance : The benzyl group may hinder reactions at the hydroxyl site. Solutions include using bulky catalysts (e.g., 4-DMAP) to facilitate esterification .
  • Deprotection : Hydrogenolysis (H₂/Pd-C) selectively removes the benzyl group without disrupting the pentanol chain, enabling downstream applications like (±)-tanikolide synthesis .
  • Oxidation Sensitivity : Controlled oxidation (e.g., Swern or Dess-Martin periodinane) converts the alcohol to 5-benzyloxypentanal, a precursor for complex molecules .

What are the typical reactions of this compound, and what reagents are effective?

Q. Basic Research Focus

  • Esterification : React with acyl chlorides (e.g., 3,5-bis(trifluoromethyl)benzoyl chloride) using 4-DMAP/Et₃N in DCM for near-quantitative yields .
  • Ether Cleavage : Hydrogenolysis (H₂/Pd-C) removes the benzyl group to regenerate pentan-1-ol derivatives .
  • Oxidation : Convert to aldehydes or ketones for use in cross-coupling or condensation reactions .

Q. Table 2: Reaction Optimization

ReactionReagents/ConditionsYieldReference
EsterificationAcyl chloride, 4-DMAP, Et₃N, DCM97%
BenzylationBenzyl chloride, K₂CO₃, acetoneModerate
Lithiationn-BuLi, -78°C, aldehyde45–62%

How can researchers resolve contradictions in reaction yields using different organometallic reagents?

Q. Advanced Research Focus

  • Mechanistic Analysis : Grignard reagents may undergo uncontrolled nucleophilic substitution, while n-BuLi enables precise aldehyde addition via stabilized intermediates .
  • Kinetic vs. Thermodynamic Control : Low-temperature lithiation favors the desired product, whereas Grignard reactions at higher temperatures promote side pathways.
  • Reproducibility Protocols : Standardize reagent quality (e.g., anhydrous solvents, freshly distilled aldehydes) and monitor reaction progress via TLC or in-situ NMR.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.